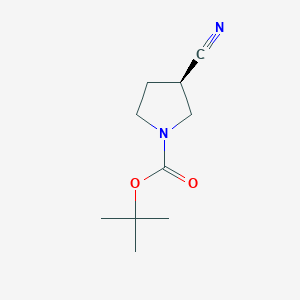

(R)-1-Boc-3-cyanopyrrolidine

概要

説明

(R)-1-Boc-3-cyanopyrrolidine (CAS 132945-76-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano (-CN) substituent at the 3-position. Its molecular formula is C₁₀H₁₆N₂O₂, with an average molecular weight of 196.25 g/mol and a melting point range of 38–41°C . The compound exhibits a specific optical rotation of [α]/D = -21.0 ± 2.0° (c = 1 in methanol), confirming its (R)-configuration .

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of β-proline analogs and antimicrobial agents such as 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid derivatives . Its Boc group enhances stability during synthetic workflows, while the cyano group offers versatility for further functionalization.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-cyanopyrrolidine typically involves the following steps:

Starting Material: The synthesis often begins with ®-3-cyanopyrrolidine.

Protection: The nitrogen atom of ®-3-cyanopyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of ®-1-Boc-3-cyanopyrrolidine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of ®-3-cyanopyrrolidine and tert-butoxycarbonyl chloride.

Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions: ®-1-Boc-3-cyanopyrrolidine undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding ®-3-cyanopyrrolidine.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Acidic Hydrolysis: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

®-3-cyanopyrrolidine: Obtained by deprotecting the Boc group.

®-3-aminopyrrolidine: Formed by reducing the cyano group.

Various Derivatives: Depending on the nucleophile used in substitution reactions.

科学的研究の応用

®-1-Boc-3-cyanopyrrolidine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the development of chiral drugs and as a building block for active pharmaceutical ingredients (APIs).

Medicinal Chemistry: Utilized in the design and synthesis of novel therapeutic agents.

Chemical Biology: Serves as a probe or ligand in studying biological processes and molecular interactions.

作用機序

The mechanism of action of ®-1-Boc-3-cyanopyrrolidine depends on its specific application:

As a Protecting Group: The Boc group protects the nitrogen atom during synthetic transformations, preventing unwanted reactions.

As a Chiral Building Block: The ®-configuration provides stereochemical control in the synthesis of chiral compounds, influencing the biological activity and selectivity of the final products.

類似化合物との比較

Comparative Analysis with Structural Analogs

Key Structural Modifications and Functional Groups

The following table summarizes critical properties of (R)-1-Boc-3-cyanopyrrolidine and its analogs:

Cyano (-CN) vs. Hydroxyl (-OH) vs. Amino (-NH₂)

- Cyano Group: The electron-withdrawing nature of -CN in this compound facilitates nucleophilic substitution or reduction reactions, making it ideal for synthesizing carboxylic acids, amines, or heterocycles .

- Hydroxyl Group : (R)-1-Boc-3-hydroxypyrrolidine is less reactive but serves as a precursor for oxidation to ketones or protection as ethers/esters .

- Amino Group: (R)-1-Boc-3-aminopyrrolidine provides a nucleophilic site for amide bond formation, critical in peptide-based drug development .

Boc vs. Cbz Protecting Groups

- Boc Group: Removed under acidic conditions (e.g., TFA), making this compound suitable for acid-stable intermediates .

- Cbz Group: (R)-1-N-Cbz-3-cyanopyrrolidine requires hydrogenolysis for deprotection, limiting its use in hydrogenation-sensitive syntheses .

Stereochemical Considerations

The (S)-enantiomer of 1-Boc-3-cyanopyrrolidine exhibits an optical rotation of approximately [α]/D = +21.0°, mirroring the (R)-form’s configuration. This enantiomeric pair is crucial for studying structure-activity relationships in chiral drugs .

Physicochemical and Stability Profiles

| Property | This compound | (R)-1-Boc-3-(aminomethyl)pyrrolidine |

|---|---|---|

| Boiling Point | 307.9 ± 35.0°C (predicted) | 280.3 ± 13.0°C (760 mmHg) |

| Density | 1.08 ± 0.1 g/cm³ | 1.0 ± 0.1 g/cm³ |

| Storage Conditions | 2–8°C or RT (conflicting) | Not explicitly reported |

| pKa | -3.73 ± 0.40 | Not reported |

The conflicting storage recommendations for this compound (2–8°C vs. RT) likely reflect supplier-specific stability data or purity grades .

生物活性

(R)-1-Boc-3-cyanopyrrolidine is a chiral compound that has garnered interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the third carbon. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol. The chiral nature of this compound allows it to serve as a building block for the synthesis of complex molecules with potential biological activity.

The specific mechanism of action for this compound in biological systems is not fully elucidated. However, it functions primarily as a precursor for synthesizing more complex compounds that exhibit biological activity. The cyano group can be further functionalized, while the Boc group serves to protect reactive sites during chemical transformations.

Interaction with Biological Targets

Research indicates that similar pyrrolidine derivatives may interact with various biological targets, including enzymes and receptors. For instance, cyanopyrrolidine derivatives have been shown to inhibit prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This inhibition suggests potential therapeutic applications in treating cognitive disorders.

Inhibition of Prolyl Oligopeptidase

A significant study evaluated the effects of cyanopyrrolidine-based compounds on POP activity. The research demonstrated that several derivatives exhibited potent inhibitory effects on POP, which is relevant for conditions like Alzheimer's disease. Notably, compounds derived from cyanopyrrolidine were shown to penetrate the blood-brain barrier (BBB) effectively, indicating their potential for central nervous system (CNS) applications .

Table 1: Summary of Biological Activity of Cyanopyrrolidine Derivatives

| Compound Name | POP Inhibition | BBB Penetration | Animal Model Used |

|---|---|---|---|

| BocTrpPrdN | Potent | Yes | Scopolamine-induced amnesia |

| BocGlyPrdN | Potent | Yes | Maximal electroshock-induced amnesia |

| CbzMetPrdN | Very Potent | Yes | Scopolamine-induced amnesia |

| CbzGlnPrdN | Potent | Yes | Maximal electroshock-induced amnesia |

| CbzAlaPrdN | Not Effective | N/A | N/A |

This table summarizes key findings regarding the inhibitory effects of various cyanopyrrolidine derivatives on POP and their ability to penetrate the BBB, which is crucial for CNS-targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of cyanopyrrolidine derivatives:

- Neuroprotective Effects : In models of scopolamine-induced amnesia, compounds like BocTrpPrdN and CbzMetPrdN significantly improved memory retention, suggesting their role in enhancing cognitive function .

- Antitumor Activity : Some studies have reported that cyanopyrrolidine derivatives exhibit antitumor properties by inhibiting serine proteases involved in tumor progression .

- Anti-inflammatory Properties : Research has also indicated that these compounds may modulate inflammatory responses, highlighting their versatility in treating various conditions beyond neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing (R)-1-Boc-3-cyanopyrrolidine with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for chiral intermediates. Use chiral HPLC (≥96% purity, as per specifications) and optical rotation measurements ([α]/D = -21.0 ± 2.0° in methanol) to verify stereochemistry . Ensure Boc protection under anhydrous conditions and monitor cyanide introduction via ¹H NMR to confirm structural integrity . For reproducibility, document reaction parameters (e.g., temperature, solvent ratios) and cross-validate with literature on analogous pyrrolidine derivatives .

Q. How should researchers characterize and validate the identity of this compound in new synthetic routes?

- Methodological Answer : Combine spectroscopic techniques: ¹H NMR for functional group confirmation, LC-MS for molecular weight verification (C₁₀H₁₆N₂O₂; MW 196.25), and melting point analysis (38–41°C) . Compare optical rotation data with established values to detect racemization. For novel synthetic pathways, include control experiments (e.g., omitting catalysts) to isolate intermediate steps .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at room temperature (RT) in airtight containers under inert gas to minimize hydrolysis of the Boc group . However, conflicting evidence suggests refrigeration (0–6°C) for related Boc-protected amines to prolong shelf life . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to determine degradation pathways and tailor storage protocols .

Advanced Research Questions

Q. How can this compound be utilized as a building block in peptide-mimetic drug discovery?

- Methodological Answer : The cyanopyrrolidine scaffold enables stereoselective functionalization (e.g., amine deprotection for coupling with pharmacophores). Design experiments to evaluate its compatibility with SPPS (solid-phase peptide synthesis) by testing Boc removal kinetics (e.g., TFA vs. HCl/dioxane) and monitoring side reactions via LC-MS . Compare conformational rigidity with non-cyanated analogs using computational modeling (e.g., DFT) to predict bioavailability .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data for this compound?

- Methodological Answer : Systematically analyze variables such as starting material quality (e.g., enantiomeric excess of precursors) and purification methods (e.g., column chromatography vs. recrystallization) . Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies, ensuring alignment with peer-reviewed protocols . Publish negative results to clarify methodological limitations .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Transition from batch to flow chemistry for Boc protection steps, leveraging real-time monitoring (e.g., in-line IR spectroscopy) to minimize racemization . Evaluate green solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield. Validate scalability using DOE (Design of Experiments) to identify critical process parameters .

Q. How can researchers integrate this compound into enantioselective catalysis studies?

- Methodological Answer : Use the compound as a chiral ligand precursor by deprotecting the Boc group and coordinating with transition metals (e.g., Pd, Ru). Characterize catalytic activity in asymmetric hydrogenation via GC-MS or chiral HPLC, comparing turnover numbers (TON) with commercial ligands . Address reproducibility by adhering to Open Science guidelines (e.g., depositing raw spectral data in public repositories) .

Q. Methodological Frameworks

-

Literature Review : Use systematic review tools (e.g., PRISMA) to identify gaps in pyrrolidine chemistry, prioritizing primary sources over vendor catalogs .

-

Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to dissect conflicting synthetic protocols . For example:

-

Ethical Replication : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed Supplementary Information (e.g., NMR spectra, HPLC chromatograms) .

特性

IUPAC Name |

tert-butyl (3R)-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426990 | |

| Record name | (R)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132945-76-7 | |

| Record name | (R)-1-Boc-3-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Boc-3-Cyanopyrrolidine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XCF5J248W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。